molecular formula C8H17ClO B12978916 1-(tert-Butoxy)-4-chlorobutane

1-(tert-Butoxy)-4-chlorobutane

Cat. No.: B12978916
M. Wt: 164.67 g/mol
InChI Key: HZYHBHZKHIYGJZ-UHFFFAOYSA-N
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Description

1-(tert-Butoxy)-4-chlorobutane is an aliphatic ether derivative with a linear butane chain substituted by a tert-butoxy group (–O–C(CH₃)₃) at the first carbon and a chlorine atom at the fourth carbon. This structure confers unique steric and electronic properties. The tert-butoxy group, being highly bulky, significantly influences the compound’s reactivity, particularly in nucleophilic substitution reactions at the chloro-terminated carbon.

Properties

Molecular Formula

C8H17ClO

Molecular Weight

164.67 g/mol

IUPAC Name

1-chloro-4-[(2-methylpropan-2-yl)oxy]butane

InChI

InChI=1S/C8H17ClO/c1-8(2,3)10-7-5-4-6-9/h4-7H2,1-3H3

InChI Key

HZYHBHZKHIYGJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCCCCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(tert-Butoxy)-4-chlorobutane can be synthesized through several methods. One common approach involves the reaction of 4-chlorobutanol with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the tert-butyl group being introduced via a substitution reaction.

Industrial Production Methods: In industrial settings, the production of 1-(tert-Butoxy)-4-chlorobutane often involves the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butoxy)-4-chlorobutane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction Reactions: The tert-butoxy group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various alkyl and aryl derivatives.

    Elimination Products: Alkenes.

    Oxidation Products: Alcohols and ketones.

Scientific Research Applications

Mechanism of Action

The mechanism by which 1-(tert-Butoxy)-4-chlorobutane exerts its effects involves the interaction of the tert-butoxy group with various molecular targets. The tert-butoxy group can act as a protecting group in organic synthesis, allowing for selective reactions to occur without interference from other functional groups . The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(tert-Butoxy)-4-chlorobutane with structurally or functionally related compounds, emphasizing reactivity, steric effects, and applications.

1-(tert-Butylsulfanyl)-4-chlorobutane (CAS 107961-61-5)

  • Structural Difference : The tert-butylsulfanyl (–S–C(CH₃)₃) group replaces the tert-butoxy group.
  • Reactivity: The sulfur atom in the sulfanyl group is less electronegative than oxygen, reducing polar effects but increasing nucleophilicity.
  • Applications : Sulfur-containing analogs are often used in pharmaceuticals or agrochemicals due to their metabolic stability, as evidenced by supplier listings for related compounds .

1-tert-Butoxy-4-chlorobenzene

  • Structural Difference : Aromatic ring system with para-substituted tert-butoxy and chloro groups.
  • Reactivity :
    • The chloro group on the benzene ring is electron-withdrawing, while the tert-butoxy group donates electrons via resonance, creating a push-pull electronic effect.
    • Reactivity diverges from the aliphatic analog, favoring aromatic electrophilic substitution rather than aliphatic nucleophilic substitution.
  • Applications : Aromatic ethers like this are intermediates in organic synthesis, particularly for dyes or polymers, as indicated by its commercial availability .

Cyclopropane/Cyclobutane Derivatives (e.g., 1-(tert-Butylsulfanyl)cyclobutane-1-carboxylic acid)

  • Structural Difference : Cyclic frameworks with tert-butylsulfanyl and carboxylic acid groups.
  • Reactivity :
    • Strain in small rings (e.g., cyclopropane) increases reactivity, while carboxylic acid groups enable participation in condensation or coupling reactions.
    • The absence of a chlorine atom in these derivatives limits direct comparison but highlights the versatility of tert-butyl-containing motifs.
  • Applications : Cyclic derivatives are prevalent in drug discovery, as seen in their supplier listings for bioactive molecule synthesis .

Data Table: Comparative Analysis

Compound Name Key Structural Feature Reactivity Profile Applications/Commercial Use Reference
1-(tert-Butoxy)-4-chlorobutane Aliphatic ether, terminal Cl SN2 at Cl; steric hindrance from t-BuO Intermediate in organic synthesis
1-(tert-Butylsulfanyl)-4-chlorobutane Aliphatic thioether, terminal Cl Enhanced leaving group ability (S) Pharma/agrochemical intermediates
1-tert-Butoxy-4-chlorobenzene Aromatic ether, para Cl Electrophilic aromatic substitution Dye/polymer synthesis
1-(t-BuS)cyclobutane-1-carboxylic acid Cyclic thioether, carboxylic acid Strain-driven reactivity Drug discovery

Key Findings and Implications

Structural Context Matters : Aliphatic vs. aromatic frameworks dictate divergent reaction pathways (e.g., nucleophilic substitution vs. electrophilic substitution).

Biological Activity

1-(tert-Butoxy)-4-chlorobutane (C8H17ClO) is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. This compound is characterized by its unique structure, which includes a tert-butoxy group and a chlorine atom on a butane chain. Understanding its biological activity is crucial for its potential applications in drug development and chemical synthesis.

1-(tert-Butoxy)-4-chlorobutane is classified as an alkyl halide and is known for its reactivity due to the presence of the chlorine atom, which can undergo nucleophilic substitution. The tert-butoxy group contributes steric hindrance, influencing its interaction with biological targets.

The biological activity of 1-(tert-Butoxy)-4-chlorobutane primarily involves its ability to interact with various biomolecules. The chlorine atom can be substituted by nucleophiles, leading to the formation of alcohols or other derivatives. This reactivity makes it a potential candidate for biochemical probes and therapeutic agents.

Key Reactions:

  • Substitution Reactions : The chlorine atom can be replaced by hydroxide ions or amines, forming alcohols or amines.
  • Oxidation Reactions : Under strong oxidizing conditions, the tert-butoxy group may be oxidized, affecting the compound's biological properties.
  • Reduction Reactions : The sulfonamide derivatives of this compound can be reduced to amines, expanding its potential applications in medicinal chemistry.

Biological Applications

1-(tert-Butoxy)-4-chlorobutane has been explored for various biological applications:

  • Biochemical Probes : Investigated for its ability to interact with enzymes and receptors, potentially inhibiting their activity.
  • Therapeutic Development : Explored as a precursor in the synthesis of sulfonamide-based drugs, which have significant therapeutic properties.

Case Studies

Several studies have highlighted the biological activity of 1-(tert-Butoxy)-4-chlorobutane:

  • Inhibition Studies : Research has indicated that compounds similar to 1-(tert-Butoxy)-4-chlorobutane can inhibit specific enzymes involved in metabolic pathways. For instance, studies on sulfonamide derivatives have shown their capacity to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis .
  • Pharmacokinetics : A study evaluating the pharmacokinetic profile of related compounds demonstrated favorable absorption and distribution characteristics, suggesting that 1-(tert-Butoxy)-4-chlorobutane could exhibit similar profiles when administered in vivo .

Comparative Analysis

The following table summarizes key findings related to the biological activity of 1-(tert-Butoxy)-4-chlorobutane compared to other similar compounds:

CompoundBiological ActivityMechanism of Action
1-(tert-Butoxy)-4-chlorobutanePotential enzyme inhibitorNucleophilic substitution
N-tert-butyl-4-chlorobutaneInvestigated as a biochemical probeInteraction with biological molecules
Sulfonamide derivativesAntibacterial propertiesInhibition of bacterial enzymes

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